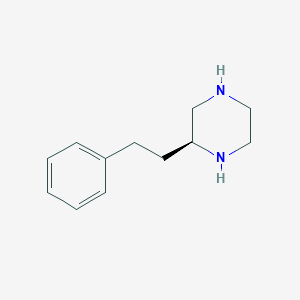
7-Cloro-4-metil-2-piperazin-1-il-1,3-benzotiazol
Descripción general
Descripción
7-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound that contains both benzothiazole and piperazine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the chloro and methyl groups, along with the piperazine ring, contributes to its unique chemical properties and potential therapeutic uses .
Aplicaciones Científicas De Investigación
Investigación Farmacéutica
Los derivados de benzotiazol, incluyendo compuestos como 7-Cloro-4-metil-2-piperazin-1-il-1,3-benzotiazol, se exploran por su potencial en la creación de nuevos fármacos debido a sus significativas actividades farmacológicas. Se investigan por sus propiedades antiinflamatorias, analgésicas y antitumorales .
Desarrollo Agroquímico
Estos compuestos también se estudian para su uso en agroquímicos. La investigación incluye sus propiedades antibacterianas, fungicidas y antivirales, así como actividades herbicidas e insecticidas .
Ciencia de Materiales
Los derivados de benzotiazol se utilizan en la ciencia de materiales para el desarrollo de materiales fluorescentes y dispositivos electroluminiscentes debido a sus propiedades químicas únicas .
Inhibición Enzimática
En la investigación bioquímica, estos derivados se examinan por su capacidad de inhibir varias enzimas, lo cual es crucial en el estudio de los mecanismos de la enfermedad y el desarrollo de nuevos tratamientos .
Imagen y Diagnóstico
Sirven como reactivos de imagen en el diagnóstico médico, ayudando en la visualización de los procesos y estructuras biológicas .
Química Sintética
Por último, los derivados de benzotiazol son fundamentales en la investigación de química sintética para el diseño de fármacos experimentales y el estudio de sus interacciones a nivel molecular .
Mecanismo De Acción
Target of Action
Similar compounds with piperazine and benzothiazole moieties have been reported to exhibit a wide range of biological activities, including antiviral , antipsychotic , antimicrobial , and anti-HIV-1 activities. These compounds act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
For instance, some piperazine derivatives act as antagonists to dopamine and serotonin receptors, inhibiting their activity and producing antipsychotic effects .
Biochemical Pathways
Based on the reported activities of similar compounds, it can be inferred that this compound may influence pathways related to dopamine and serotonin signaling .
Result of Action
Similar compounds have been reported to exhibit antibacterial activity , suggesting that this compound may also have potential antimicrobial effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole typically involves the reaction of 7-chloro-4-methyl-1,3-benzothiazole with piperazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as toluene or ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Propiedades
IUPAC Name |
7-chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3S/c1-8-2-3-9(13)11-10(8)15-12(17-11)16-6-4-14-5-7-16/h2-3,14H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWVLFMXHKIWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


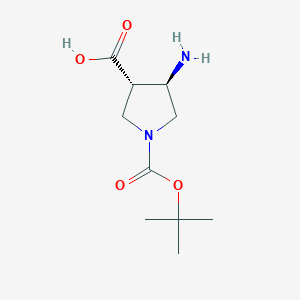
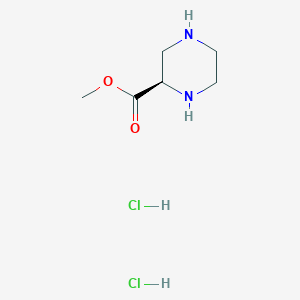
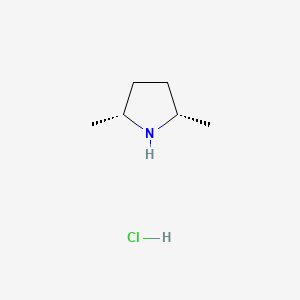
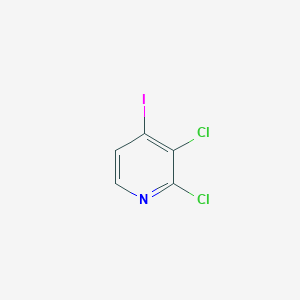

![[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride](/img/structure/B1390757.png)

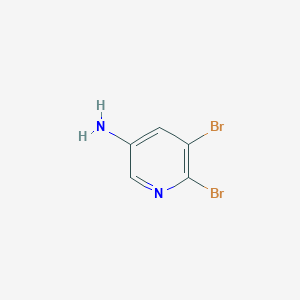

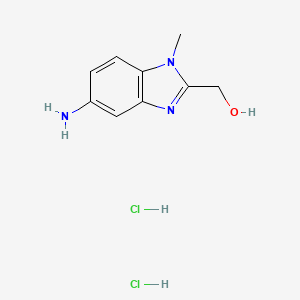

![3-[(3-Ethoxyphenoxy)methyl]piperidine](/img/structure/B1390769.png)
![3-[(3-Pyridinyloxy)methyl]piperidine dihydrochloride](/img/structure/B1390771.png)
